molecular formula C10H10F2O3 B6306373 2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane CAS No. 773087-20-0

2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane

Cat. No. B6306373
CAS RN: 773087-20-0
M. Wt: 216.18 g/mol
InChI Key: UOAXGXXQBHXLTM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms. The difluoromethoxyphenyl group would be attached to one of the carbon atoms of the dioxolane ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the dioxolane ring and the difluoromethoxyphenyl group. For example, the compound is likely to be relatively stable due to the presence of the dioxolane ring. The difluoromethoxyphenyl group could potentially make the compound more lipophilic, which could influence its solubility and its ability to cross biological membranes .

Scientific Research Applications

Renewable Energy Sources

Dioxolane derivatives have been explored for their potential in renewable energy applications. For instance, a study demonstrated the conversion of 2,3-butanediol to a mixture of dioxolanes that exhibited properties comparable to high octane gasoline, suggesting their use as sustainable gasoline blending components or diesel oxygenates (Harvey, Merriman, & Quintana, 2016).

Advanced Materials

Research on dioxolane derivatives has also contributed to the development of advanced materials. A study focused on the synthesis and characterization of cyclic ketene acetal comonomers, including dioxolane derivatives, which were found to control the nitroxide-mediated polymerization of methacrylates, leading to well-defined and degradable copolymers (Delplace et al., 2015).

Electrical Insulation

Dioxolane derivatives have been evaluated for their suitability as dielectric gases for electrical insulation, with studies highlighting their high critical electric field strength, which could make them viable alternatives to traditional insulation gases (Hösl et al., 2018).

Battery Technology

In the field of battery technology, dioxolane-based electrolytes have been investigated for their performance in lithium-sulfur batteries, indicating the potential for enhanced stability and capacity performance (Yang et al., 2017).

Spectroscopic and Structural Analysis

Detailed spectroscopic and structural analyses of dioxolane derivatives have provided valuable insights into their properties and potential applications. For example, studies have elucidated the vibrational, electronic, and structural characteristics of such compounds, aiding in their application in various fields (Prabaharan & Xavier, 2015).

Mechanism of Action

Target of Action

The primary target of 2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane is the gonadotropin-releasing hormone (GnRH) receptor . This receptor plays a crucial role in the regulation of the reproductive system. It is responsible for the release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), which in turn control the production of sex hormones including estrogens .

Mode of Action

2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane acts as a selective antagonist of the GnRH receptor . By binding to this receptor, it prevents the GnRH-mediated secretion of the gonadotropins, LH and FSH . This leads to a decrease in the production of sex hormones, including estrogens .

Biochemical Pathways

The compound’s action on the GnRH receptor affects the hypothalamic-pituitary-gonadal axis , a hormonal system that plays a key role in the development and regulation of the reproductive and immune systems . By inhibiting the release of gonadotropins, the compound can reduce the activity of estrogen-dependent conditions such as uterine fibroids and endometriosis .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it has good bioavailability

Result of Action

The molecular and cellular effects of 2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane’s action primarily involve the reduction of estrogen activity. This can lead to the alleviation of symptoms associated with estrogen-dependent conditions such as uterine fibroids and endometriosis .

properties

IUPAC Name

2-(2,3-difluoro-6-methoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-13-7-3-2-6(11)9(12)8(7)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAXGXXQBHXLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane

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